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Compound of Interest |

2-Chloro-4-fluoro-6-
Compound Name:
methylbenzaldehyde
CAS No.: 1805524-36-0
Cat. No.: B1458813

Executive Summary

2-Chloro-4-fluoro-6-methylbenzaldehyde (CAS 1805524-36-0) is a trisubstituted
benzaldehyde derivative characterized by a specific 2,4,6-substitution pattern.[1] This motif is
highly valued in medicinal chemistry as a "scaffold locker," where the steric bulk of the ortho-
chloro and ortho-methyl groups forces the aldehyde (and subsequent pharmacophores) out of
planarity, often improving selectivity for kinase pockets or GPCRs.[1]

This guide provides a validated synthetic workflow, safety protocols, and reaction logic for
researchers utilizing this compound as a building block for heterocycle formation (e.qg.,
quinolines, benzimidazoles).[1]

Chemical Profile & Identification
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Property Data

CAS Number 1805524-36-0

IUPAC Name 2-Chloro-4-fluoro-6-methylbenzaldehyde
Molecular Formula CsHsCIFO

Molecular Weight 172.58 g/mol

SMILES Cclcc(F)cc(ClheclC=0

Appearance Off-white to pale yellow solid (low melting)

Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Solubility .
water

Storage Inert atmosphere (N2/Ar), 2—-8°C

Validated Synthesis Logic

Direct formylation of the parent toluene (3-chloro-5-fluorotoluene) often yields regioisomeric
mixtures due to competing directing effects.[1] The most reliable, high-fidelity protocol utilizes
2-chloro-4-fluoro-6-methylaniline (CAS 332903-47-6) as the starting material.[1] This route
guarantees the substitution pattern via a Sandmeyer reaction followed by nitrile reduction.

Diagram 1: Synthesis Workflow

The following flowchart illustrates the conversion of the aniline precursor to the target aldehyde.
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Caption: Step-wise synthesis from commercially available aniline to ensure regiochemical
integrity.

Detailed Protocol
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Step 1. Sandmeyer Cyanation (Formation of Nitrile)[1]
o Reagents: 2-Chloro-4-fluoro-6-methylaniline (1.0 eq), NaNOz, HCI (aq), CuCN, KCN.[1]

e Procedure:
o Dissolve the aniline in concentrated HCl/water at 0°C.
o Add aqueous NaNO: dropwise, maintaining temperature <5°C to form the diazonium salt.
o Separately, prepare a solution of CUCN and KCN in water at 0°C.

o Slowly add the diazonium solution to the CuCN mixture (Caution: HCN evolution possible;
use scrubbers).

o Warm to room temperature and then 50°C to drive nitrogen evolution.

o Workup: Extract with Ethyl Acetate, wash with brine, dry over Na=SOa. Purify via silica
flash chromatography.

o Checkpoint: Monitor IR for disappearance of NHz stretches and appearance of CN stretch
(~2230 cm™1).

Step 2: Nitrile Reduction to Aldehyde

» Reagents: Nitrile intermediate, Diisobutylaluminum hydride (DIBAL-H, 1.0M in Toluene).[1]
e Procedure:
o Dissolve the nitrile in anhydrous Toluene or DCM under Argon.

o Cool to -78°C (Dry ice/acetone bath). This is critical to prevent over-reduction to the

amine.
o Add DIBAL-H (1.1 eq) dropwise over 30 mins.

o Stir at -78°C for 2 hours.
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o Quench: Slowly add methanol, then pour into saturated Rochelle’s salt (potassium sodium
tartrate) solution. Stir vigorously until the emulsion breaks (may take hours).

o Isolation: Extract organic layer, dry, and concentrate.[1][2]

 Yield Expectation: 75-85% over two steps.

Reactivity & Applications

This aldehyde is a versatile electrophile. The presence of the fluorine atom para to the
aldehyde and the chlorine ortho to it creates unique reactivity profiles.[1]

Diagram 2: Reactivity Map
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Caption: Primary reaction pathways. Note that the aldehyde group activates the Fluorine for
SNAr.[1]

o SNAr (Nucleophilic Aromatic Substitution): The aldehyde group is electron-withdrawing,
activating the para-fluorine toward displacement by amines or thiols.[1] This allows for the
introduction of diverse side chains before or after manipulating the aldehyde.

e Scaffold Locking: In drug design, the 2-Cl and 6-Me groups create a "twisted" conformation
relative to the phenyl ring.[1] This is often used to break planarity in biaryl systems (e.g., p38
kinase inhibitors), improving solubility and selectivity.[1]

Safety & Handling (SDS Summary)
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e Hazards:
o H315: Causes skin irritation.[3][4]
o H319: Causes serious eye irritation.[3]
o H335: May cause respiratory irritation.[3][4]
» Precautions:
o Handle in a fume hood.
o Wear nitrile gloves and chemical safety goggles.
o Emergency: In case of eye contact, rinse immediately with water for 15 minutes.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1458813#2-chloro-4-fluoro-6-methylbenzaldehyde-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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